![molecular formula C18H17ClN4O2 B2743964 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine CAS No. 2034330-51-1](/img/structure/B2743964.png)
2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine is a versatile material with immense potential in scientific research. Its unique structure allows for various applications, such as drug discovery, molecular biology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine typically involves multi-step organic synthesis. The synthetic route often starts with the preparation of the core structures, such as the 5-chloropyrimidine and indolizine derivatives. These core structures are then linked through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various effects depending on the specific application. The compound’s structure allows it to fit into binding sites of target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine: shares similarities with other heterocyclic compounds that contain pyrimidine, piperidine, and indolizine moieties.
5-Chloropyrimidine derivatives: These compounds have similar core structures and can undergo similar reactions.
Indolizine derivatives: These compounds share the indolizine core and have comparable applications in research and industry.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific properties and reactivity. This makes it a valuable compound for diverse scientific research applications, offering opportunities for the development of new materials, drugs, and biological tools.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-indolizin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c19-14-9-20-18(21-10-14)25-16-5-3-7-23(12-16)17(24)13-8-15-4-1-2-6-22(15)11-13/h1-2,4,6,8-11,16H,3,5,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIVWMSYDFRQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
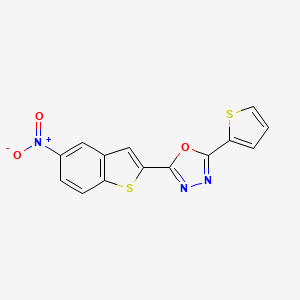
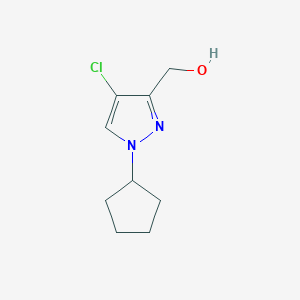
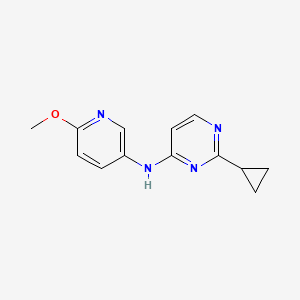

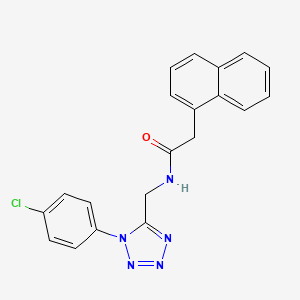
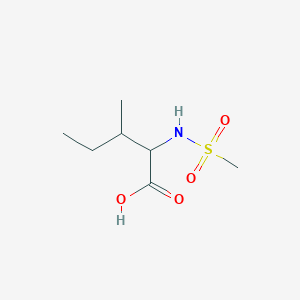
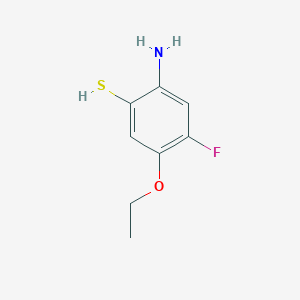
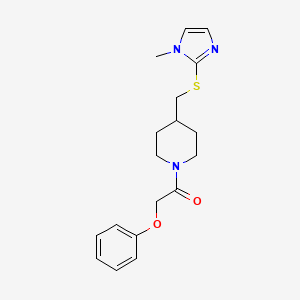
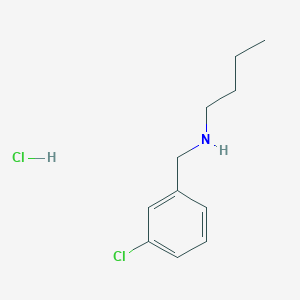
![4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2743896.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide](/img/structure/B2743897.png)
![2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2743898.png)
![4-(diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2743900.png)
![N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-5-carboxamide](/img/structure/B2743902.png)
